

Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR)

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Compound of Interest

Compound Name: 2-Hydroxyquinoline

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An In-depth Technical Guide to the Spectroscopic Properties of **2-Hydroxyquinoline**

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

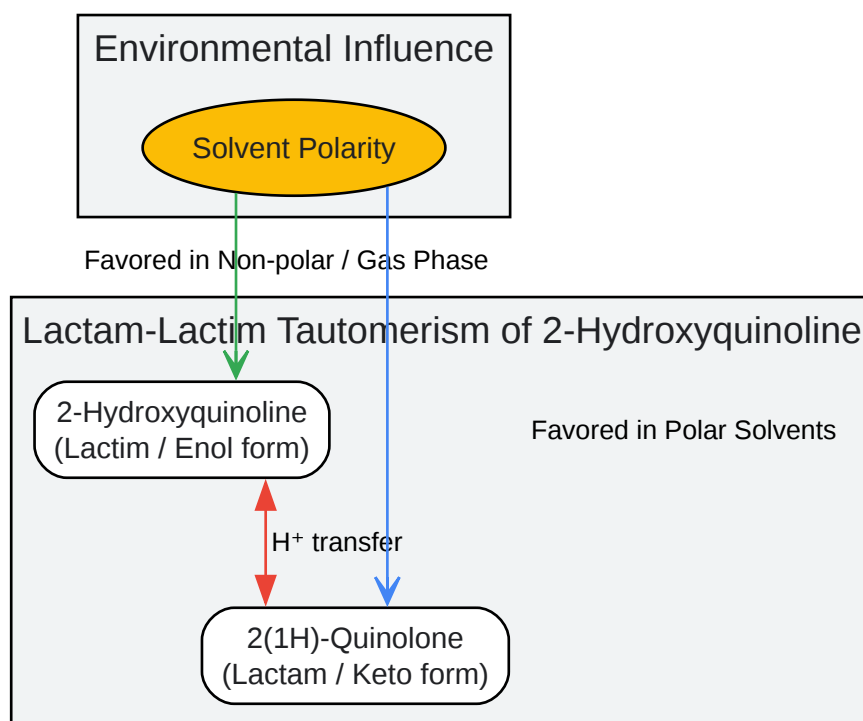
2-Hydroxyquinoline, a molecule of significant interest in medicinal chemistry and materials science, presents a fascinating case for spectroscopic analysis due to its existence in a tautomeric equilibrium. This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic properties of **2-Hydroxyquinoline**. The central theme of this document is the lactam-lactim tautomerism that governs its spectral behavior. This guide furnishes detailed data, presented in structured tables, outlines experimental protocols for acquiring spectral data, and includes logical diagrams to illustrate key concepts and workflows.

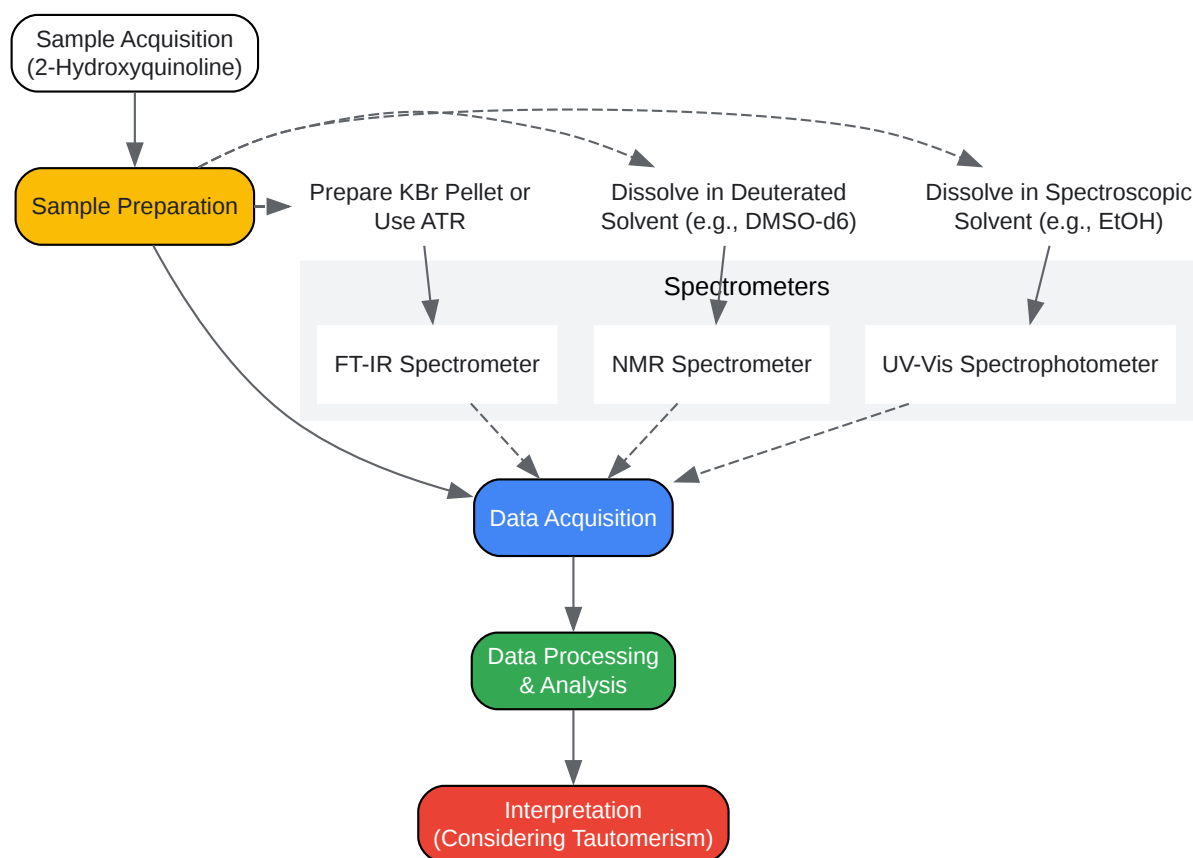
The Core Principle: Lactam-Lactim Tautomerism

2-Hydroxyquinoline is not a single, static structure but exists as an equilibrium between two tautomeric forms: the lactim (enol) form, correctly named **2-hydroxyquinoline**, and the lactam (keto) form, 2(1H)-quinolone.[1] This equilibrium is the single most important factor influencing its spectroscopic properties.

The position of this equilibrium is highly sensitive to the molecule's environment. In the gas phase, the lactim (enol) form is slightly more stable.[1] However, in polar solvents such as

water or ethanol, the equilibrium overwhelmingly favors the lactam (keto) form, which is more polar and better stabilized by the solvent molecules.^[1] Consequently, spectroscopic data obtained in solution primarily reflects the properties of the 2(1H)-quinolone tautomer.





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References

- 1. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
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